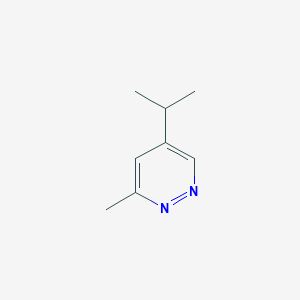

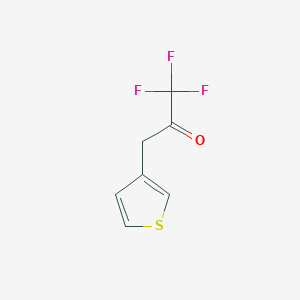

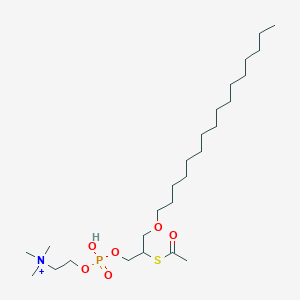

![molecular formula C7H7NO3 B163759 1,3-Dioxolo[4,5-C]pyridine-4-methanol CAS No. 139645-23-1](/img/structure/B163759.png)

1,3-Dioxolo[4,5-C]pyridine-4-methanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Dynamics

1,3-Dioxolo[4,5-C]pyridine-4-methanol and its derivatives have been extensively studied in chemical synthesis. An unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines was discovered during attempts to prepare functionalized 5-iodopyridine derivatives. This process involves a radical reaction known as the Hofmann–Löffler–Freytag reaction, highlighting the compound's potential in synthesizing pyridine-containing macrocycles (Lechel et al., 2012).

Electrophilic Behavior and Reactivity

Research has demonstrated the highly electrophilic nature of certain heteroaromatic structures related to 1,3-Dioxolo[4,5-C]pyridine-4-methanol. For instance, 4,6-dinitrotetrazolo[1,5-a]pyridine (DNTP) exhibited powerful electrophilic properties in addition or substitution processes, providing insights into the reactivity of related compounds (Boubaker et al., 2003).

Catalytic Methylation of Pyridines

The compound has also been studied in the context of catalytic methylation. A method was developed for the direct introduction of a methyl group onto the aromatic ring of pyridines, using methanol and formaldehyde as key reagents. This research is crucial for understanding the methylation of pyridine derivatives (Grozavu et al., 2020).

Molecular Organization and Solvent Interaction Studies

Spectroscopic studies of related compounds, such as 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, have shown that molecular organization varies with different solvents and concentrations. These studies are significant for understanding the solvation and aggregation behavior of such compounds (Matwijczuk et al., 2018).

Crystal Structure Analysis

Another research area focuses on the crystal structures of related compounds, which are crucial for understanding the material's physical and chemical properties. For instance, the crystal structure of 3,6-bis(pyridin-2-yl)-4-{[(3aS,5S,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-5H-bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran-5-yl)methoxy]methyl}pyridazine monohydrate has been determined, revealing important aspects of its molecular conformation and interaction (Filali et al., 2019).

Zukünftige Richtungen

A related compound, [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines, was found to have significant anticonvulsant activity with a good toxicity profile . This suggests that “1,3-Dioxolo[4,5-C]pyridine-4-methanol” and related compounds could be further explored for their potential as neurotherapeutic agents.

Eigenschaften

IUPAC Name |

[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMSBEKLRNNBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601340 | |

| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxolo[4,5-C]pyridine-4-methanol | |

CAS RN |

139645-23-1 | |

| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

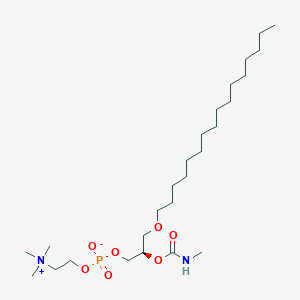

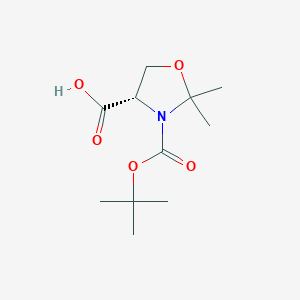

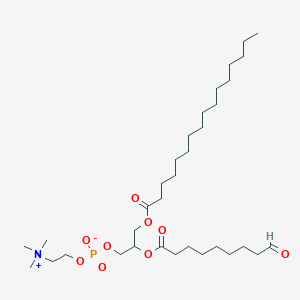

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)

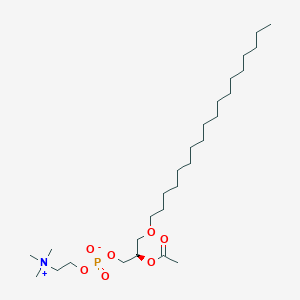

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)